molecular formula C20H23NO4S B2435393 N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide CAS No. 2034279-30-4

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide

Cat. No.: B2435393
CAS No.: 2034279-30-4
M. Wt: 373.47
InChI Key: LVGBTXUQTGESNO-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide is a synthetic organic compound offered for research and development purposes. This molecule features a propanamide core that is differentially substituted with an isochroman methyl group and a phenylsulfonyl moiety. The isochroman structure is a privileged scaffold found in various biologically active natural products and pharmaceuticals, often associated with central nervous system activity . The phenylsulfonyl group is a common motif in medicinal chemistry, known to influence the compound's physicochemical properties and potential interactions with biological targets . As such, this compound is of significant interest for use in chemical biology, hit-to-lead optimization, and as a building block in the synthesis of more complex molecules. Its specific research value may include exploration as a potential modulator of G protein-coupled receptors (GPCRs) or other enzyme families, given the prevalence of similar amide-based structures in drug discovery . This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to determine the compound's specific mechanism of action and research applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-21(14-18-13-16-7-5-6-8-17(16)15-25-18)20(22)11-12-26(23,24)19-9-3-2-4-10-19/h2-10,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGBTXUQTGESNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the preparation of the isochroman-3-ylmethyl intermediate. This intermediate is then reacted with N-methyl-3-(phenylsulfonyl)propanamide under specific conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the choice of raw materials, reaction conditions, and purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or target certain diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide can be compared with other similar compounds, such as:

  • N-(isochroman-3-ylmethyl)-N-methylpyridine-3-sulfonamide
  • N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Biological Activity

N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings, focusing on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C17H21NO4S
  • Molecular Weight : 345.42 g/mol

The presence of the isochroman moiety and the phenylsulfonyl group suggests a complex interaction profile with biological targets, potentially influencing various cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer therapy and antimicrobial effects.

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural features have demonstrated significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-468 .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may interact with topoisomerase I (TOPO I), an essential enzyme for DNA replication and transcription, thereby inducing cytotoxic effects in cancer cells .

Antimicrobial Activity

Preliminary assessments indicate that this compound may possess antimicrobial properties. Compounds in its class have been evaluated for their effectiveness against various pathogens, showing promising results against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds:

  • MTT Assays : These assays revealed that certain derivatives displayed notable cytotoxicity against selected cancer cell lines, with IC50 values indicating effective dosage ranges for therapeutic potential.
CompoundCell LineIC50 Value (µM)Notes
18MCF-712.5High cytotoxicity
20MDA-MB-46815.0Effective against growth

Molecular Docking Studies

Molecular docking simulations have illustrated how this compound binds effectively to active sites on target proteins such as TOPO I. This interaction is crucial for understanding its mechanism in disrupting cancer cell proliferation.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-(isochroman-3-ylmethyl)-N-methyl-3-(phenylsulfonyl)propanamide?

The synthesis of structurally complex sulfonamide derivatives typically involves coupling reactions, sulfonylation, and protecting group strategies. Critical parameters include:

  • Reaction conditions : Temperature (e.g., 0–60°C for sulfonylation), solvent polarity (e.g., DMF for amide bond formation), and pH control to minimize side reactions .
  • Purification : Use of column chromatography or recrystallization to isolate intermediates. Thin-layer chromatography (TLC) is essential for monitoring reaction progress .
  • Yield optimization : Sequential addition of reagents (e.g., organolithium compounds for coupling) and stoichiometric adjustments to account for steric hindrance from the isochroman moiety .

Q. How can researchers confirm the structural identity and purity of this compound?

A combination of spectroscopic and chromatographic methods is required:

  • NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to verify the presence of methyl groups (δ 2.8–3.2 ppm), sulfonyl protons (δ 7.5–8.0 ppm), and isochroman’s fused benzene ring (δ 6.5–7.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns specific to the phenylsulfonyl group .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

Initial screening should focus on target-agnostic assays:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC50 values .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA kits, comparing results to known inhibitors like celecoxib .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies often arise from structural analogs or assay conditions:

  • Structural validation : Re-examine compound purity and confirm stereochemistry (e.g., chiral HPLC for isochroman’s methyl group) .
  • Assay standardization : Compare results across multiple cell lines or enzymatic isoforms (e.g., COX-1 vs. COX-2 selectivity) .
  • Meta-analysis : Cross-reference PubChem BioAssay data for sulfonamide derivatives to identify trends in activity cliffs .

Q. What advanced techniques are suitable for studying the compound’s mechanism of action?

  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with targets like sulfotransferases or GABA receptors, leveraging the phenylsulfonyl group’s electron-withdrawing properties .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes or receptors .
  • Metabolomics : Track metabolic stability in liver microsomes using LC-MS to identify degradation pathways (e.g., sulfonamide hydrolysis) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Focus on systematic modifications to key functional groups:

  • Isochroman ring : Replace with tetralin or benzopyran derivatives to assess ring size impact on bioavailability .
  • Sulfonyl group : Synthesize analogs with methylsulfonyl or trifluoromethanesulfonyl substituents to modulate electron density .
  • Amide linker : Introduce proline or piperazine spacers to evaluate conformational flexibility . Validate changes via in vitro assays and computational ADMET predictions (e.g., LogP, plasma protein binding) .

Q. What strategies mitigate instability during long-term storage or in vitro experiments?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonamide group .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions to avoid pH-dependent degradation .
  • Light protection : Shield from UV exposure to prevent photodegradation of the phenylsulfonyl moiety .

Methodological Notes

  • Data interpretation : Cross-validate spectral data with predicted shifts from computational tools like ACD/Labs or ChemDraw .
  • Ethical compliance : Adhere to in vitro research guidelines; no in vivo testing without regulatory approval .

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